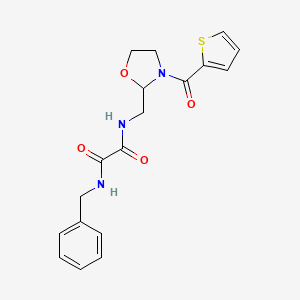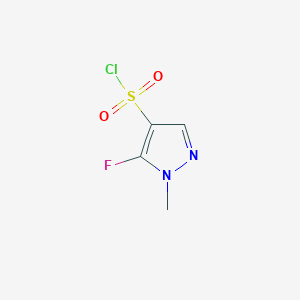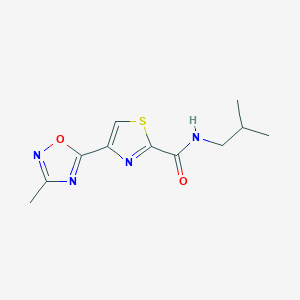
6-Nitro-1-propylquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1-propylquinolin-4-one is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Genotoxicity Assessment :
- 4-Nitroquinoline 1-oxide (4NQO) is used as a control in genotoxicity assays due to its mutagenic and carcinogenic properties. It is converted into 4-hydroxyaminoquinoline 1-oxide, forming DNA adducts. The study assessed the dose–response curve at low concentrations of 4NQO in human lymphoblastoid and mouse lymphoma cell lines using various assays, highlighting its effectiveness as a point mutagen more than a clastogen (Brüsehafer et al., 2015).
Chemical Synthesis and Optimization :
- Research on the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one involved spectrophotometric quantification and study of synthesis conditions. This includes temperature and reaction time optimization, providing insights into the nitration process and formation of dinitro derivatives (Ziyadullaev et al., 2020).
Carcinogenic Metabolism Study :
- A study on 4-nitroquinoline-1-oxide, a carcinogen, focused on its enzymatic conversion to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. This highlighted the role of specific enzymes in carcinogenesis by 4NQO (Sugimura et al., 1966).
One-Pot Synthesis Method Development :
- Research on a one-pot synthesis method for 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides used sodium dithionite as a reducing agent, contributing to the field of heterocyclic compound synthesis (Romero et al., 2013).
Mutagenesis and Genetic Research :
- 4-Nitroquinoline 1-oxide has been used in genetic research for studying DNA damage and repair. It was specifically employed in Aspergillus nidulans to understand its mutagenic spectrum, providing insights into its application in mutagenesis studies (Downes et al., 2014).
Enzymatic Conversion for Imaging :
- A study on the enzymatic conversion of 6-nitroquinoline to a fluorescent helicene focused on its application in cellular hypoxia imaging. This research contributes to the development of fluorescent probes for medical imaging (Rajapakse & Gates, 2012).
Theoretical and Conceptual Study :
- Research on the selectivity of 4-hydroxyquinazoline electrophilic aromatic nitration using density functional theory (DFT) provides theoretical insights into the nitration reactions of heterocycles, relevant for pharmaceutical and chemical synthesis (Makhloufi et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
6-Nitro-1-propylquinolin-4-one is a derivative of quinolones, a class of compounds known for their antibacterial properties . The primary targets of quinolones are bacterial type II topoisomerases, specifically gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This disrupts the replication process, leading to bacterial cell death . Specific mutations in these enzymes can lead to resistance, weakening the interactions between quinolones and these enzymes .
Biochemical Pathways
The action of quinolones on gyrase and topoisomerase IV affects the DNA supercoiling process, a crucial step in DNA replication . By inhibiting these enzymes, quinolones prevent the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . These properties contribute to their bioavailability and effectiveness as antibacterial agents .
Result of Action
The result of the action of this compound, like other quinolones, is the inhibition of bacterial growth and replication . By targeting essential enzymes involved in DNA replication, it causes DNA damage, leading to cell death . This makes it an effective antibacterial agent .
Action Environment
The action of this compound, as with other quinolones, can be influenced by environmental factors. For instance, the presence of metal ions can affect the activity of quinolones . Additionally, the pH of the environment can influence the ionization state of quinolones, potentially affecting their absorption and distribution . .
Eigenschaften
IUPAC Name |
6-nitro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-6-13-7-5-12(15)10-8-9(14(16)17)3-4-11(10)13/h3-5,7-8H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMADRVHUQVJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
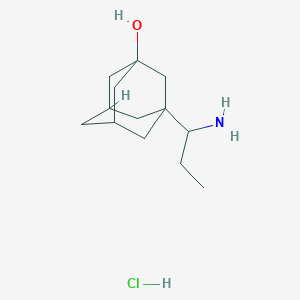

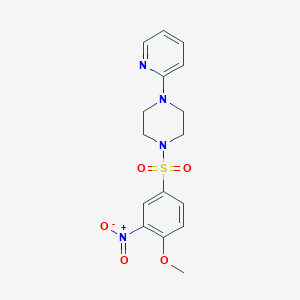
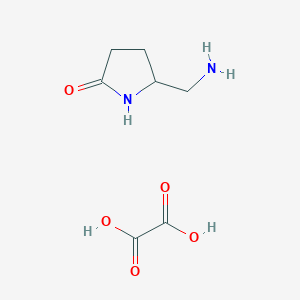
![N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)
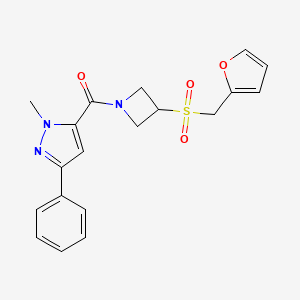
![1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide](/img/structure/B2490340.png)
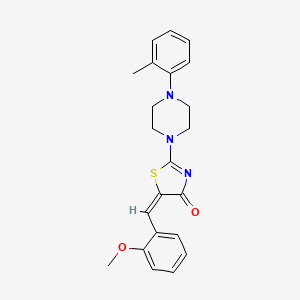

![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)
